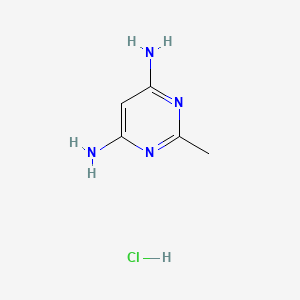

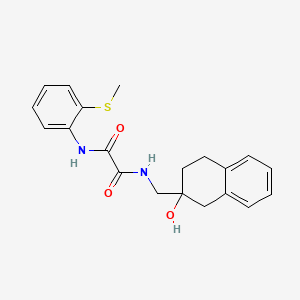

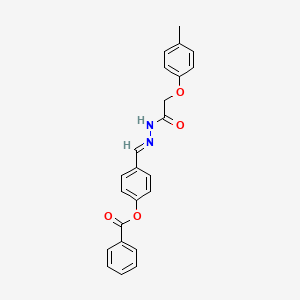

![molecular formula C16H13ClN2OS2 B2482922 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895489-08-4](/img/structure/B2482922.png)

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related thiazole derivatives often involves electrophilic building blocks like 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, serving as precursors for ring-annulated thiazolo[3,2-a]pyrimidinone products. These processes typically yield products through the elimination of by-products like aniline or 2-aminobenzothiazole, confirming the structural integrity of the products through analytical and spectral studies, including X-ray crystallography (Janardhan et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals that they can crystallize with distinct molecular geometries. For example, 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide crystallizes with two independent molecules in the asymmetric unit, showcasing specific orientations and interactions like hydrogen bonds forming structured chains in the crystal (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives can lead to the formation of compounds with significant antibacterial activity, as seen in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives. These compounds are synthesized through a series of reactions starting from 2-aminobenzothiazole, demonstrating a broad spectrum of antibacterial activity against tested microorganisms (Bhoi et al., 2015).

Physical Properties Analysis

The physical properties of thiazole derivatives can be characterized through crystallography and spectroscopy. The crystal and molecular structures of related compounds, such as N-(5-chloro-2-hydroxy-phenyl)-acetamide, have been detailed, revealing their supramolecular architectures involving various hydrogen bonds and non-covalent associations, contributing to their stability and interactions (Chi et al., 2018).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including their reactivity and interaction with other compounds, can be inferred from studies on similar molecules. For instance, synthesis routes that lead to compounds with anticancer activity, such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, highlight the potential chemical interactions and therapeutic applications of these derivatives (Evren et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

Benzothiazole derivatives, including compounds similar to N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide, have been synthesized and evaluated for their antitumor activity. For instance, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and screened them for potential antitumor activity against various human tumor cell lines. This study highlights the importance of benzothiazole derivatives in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Synthetic Routes and Characterization

Janardhan et al. (2014) explored the synthetic utility of N-aryl-2-chloroacetamides as electrophilic building blocks for creating thiazolo[3,2-a]pyrimidinone products. This study demonstrates a method for synthesizing complex molecules from simpler acetamide derivatives, potentially relevant for the synthesis of compounds like N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Antimicrobial Activity

The synthesis and characterization of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including compounds structurally related to the target compound, have shown potential antimicrobial activity. Azeez and Abdullah (2019) demonstrated that such compounds could be effective against both Gram-positive and Gram-negative bacteria, indicating the potential of benzothiazole derivatives in antimicrobial research (Azeez & Abdullah, 2019).

Anticancer Agents

Research by Evren et al. (2019) on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, closely related to the target compound, assessed their anticancer activity. These compounds were found to exhibit selectivity against certain cancer cell lines, demonstrating the therapeutic potential of thiazolyl acetamide derivatives in cancer research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Propiedades

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS2/c1-10-7-11(17)8-13-15(10)19-16(22-13)18-14(20)9-21-12-5-3-2-4-6-12/h2-8H,9H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSVABYXKRVLAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)CSC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

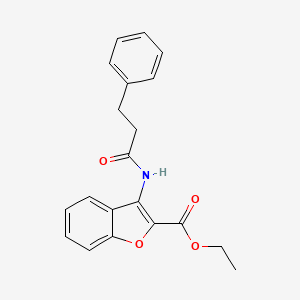

![4-((4-chlorophenyl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2482845.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea](/img/structure/B2482853.png)

![1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2482856.png)

![6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole](/img/structure/B2482858.png)

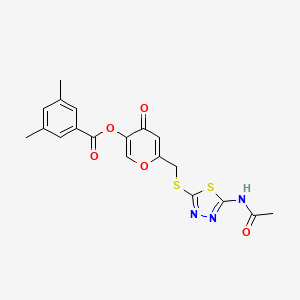

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)